molecular formula C15H17N3O4S B2495924 N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide CAS No. 1170466-83-7

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2495924
CAS No.: 1170466-83-7
M. Wt: 335.38
InChI Key: HWECQVNTWADNFJ-UHFFFAOYSA-N
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Description

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a cyclopentanecarboxamide moiety attached to an oxadiazole ring, which is further substituted with a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methylsulfonylphenyl Group: The methylsulfonylphenyl group can be introduced via electrophilic aromatic substitution reactions, where the phenyl ring is functionalized with a methylsulfonyl group.

    Attachment of the Cyclopentanecarboxamide Moiety: The final step involves the coupling of the oxadiazole derivative with cyclopentanecarboxylic acid or its derivatives using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the phenyl or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological targets.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in the inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide: Similar structure with a cyclohexane ring instead of a cyclopentane ring.

    N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclobutanecarboxamide: Similar structure with a cyclobutane ring instead of a cyclopentane ring.

    N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide: Similar structure with a cyclopropane ring instead of a cyclopentane ring.

Uniqueness

The uniqueness of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the methylsulfonylphenyl group contributes to its reactivity and potential biological activity, while the cyclopentanecarboxamide moiety provides additional structural diversity.

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-23(20,21)12-9-5-4-8-11(12)14-17-18-15(22-14)16-13(19)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWECQVNTWADNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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